molecular formula C11H13ClO2 B7903051 2,6-Dimethyl-4-ethoxybenzoyl chloride

2,6-Dimethyl-4-ethoxybenzoyl chloride

Cat. No.: B7903051
M. Wt: 212.67 g/mol
InChI Key: NENRPNVWXFRNKL-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-ethoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a benzoyl chloride derivative, characterized by the presence of two methyl groups and an ethoxy group attached to the benzene ring. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-ethoxybenzoyl chloride typically involves the chlorination of 2,6-Dimethyl-4-ethoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-ethoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-ethoxybenzoyl chloride is unique due to the presence of both methyl and ethoxy groups, which influence its reactivity, solubility, and steric properties. These substituents make it a valuable intermediate in organic synthesis and research applications .

Biological Activity

Overview

2,6-Dimethyl-4-ethoxybenzoyl chloride is an organic compound with the molecular formula C11_{11}H13_{13}ClO2_2. It is a derivative of benzoyl chloride, characterized by the presence of two methyl groups and an ethoxy group on the benzene ring. This compound is primarily utilized in organic synthesis and various research applications, particularly in the pharmaceutical and material sciences.

Synthesis Methods:

  • Chlorination Reaction: The synthesis typically involves chlorination of 2,6-Dimethyl-4-ethoxybenzoic acid using thionyl chloride (SOCl2_2) or oxalyl chloride (COCl)2_2. The reaction is conducted under reflux conditions in an inert solvent like dichloromethane or chloroform.

Chemical Reactions:

  • Nucleophilic Substitution: Reacts with nucleophiles (amines, alcohols) to form amides or esters.
  • Hydrolysis: Hydrolyzes in water to yield 2,6-Dimethyl-4-ethoxybenzoic acid.
  • Reduction: Can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4_4).

Biological Activity

The biological activity of this compound is significant in several areas:

Pharmaceutical Applications:

  • Drug Development: This compound serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its structure allows for modifications that can enhance drug efficacy and specificity.

Biological Studies:

  • Modification of Biomolecules: It is used to modify biomolecules for studying various biological processes. The reactivity as an acylating agent enables it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function.

The mechanism of action involves the compound's role as an acylating agent. It reacts with nucleophiles to form covalent bonds, modifying the structure and function of target molecules. The specific pathways and molecular targets depend on the nature of the nucleophile involved in the reaction.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundTwo methyl groups and one ethoxy groupUsed in drug synthesis; modifies biomolecules
Benzoyl ChlorideNo methyl or ethoxy substituentsMore reactive but less selective in biological systems
2,6-Dimethylbenzoyl ChlorideSimilar structure without ethoxy groupDifferent solubility and reactivity
4-Ethoxybenzoyl ChlorideLacks methyl groupsDifferent steric and electronic properties

Case Studies

Properties

IUPAC Name

4-ethoxy-2,6-dimethylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENRPNVWXFRNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)C(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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